
(1,3-Dichloropropan-2-yl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dichloropropan-2-yl)cyclopentane is an organic compound with the molecular formula C₈H₁₄Cl₂. It is a clear, colorless liquid with a molecular weight of 181.1 g/mol. This compound is primarily used for research purposes and has various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dichloropropan-2-yl)cyclopentane typically involves the reaction of cyclopentane with 1,3-dichloropropane under specific conditions. One common method is the alkylation of cyclopentane using 1,3-dichloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dichloropropan-2-yl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of (1,3-dihydroxypropan-2-yl)cyclopentane.
Oxidation: Formation of (1,3-dichloropropan-2-one)cyclopentane.
Reduction: Formation of cyclopentane and propane derivatives.
Scientific Research Applications
(1,3-Dichloropropan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Dichloropropan-2-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to changes in the structure and function of these molecules, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropan-2-ol: An organic compound with similar chemical properties but different applications.
Tris(1,3-dichloro-2-propyl)phosphate: A flame retardant with distinct industrial uses.
1,3-Dichloroacetone: Another chlorinated compound used in organic synthesis.
Uniqueness
(1,3-Dichloropropan-2-yl)cyclopentane is unique due to its specific structure, which combines a cyclopentane ring with a dichloropropane moiety
Properties
Molecular Formula |
C8H14Cl2 |
|---|---|
Molecular Weight |
181.10 g/mol |
IUPAC Name |
1,3-dichloropropan-2-ylcyclopentane |
InChI |
InChI=1S/C8H14Cl2/c9-5-8(6-10)7-3-1-2-4-7/h7-8H,1-6H2 |
InChI Key |
UXEVZAYBJCHQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13312922.png)
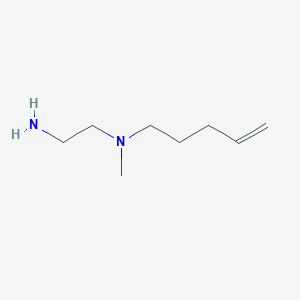
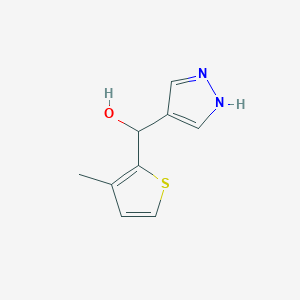
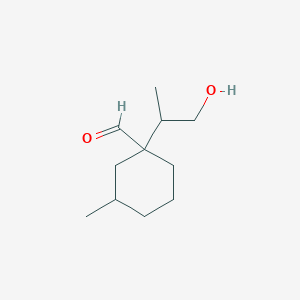
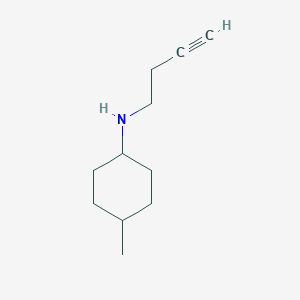
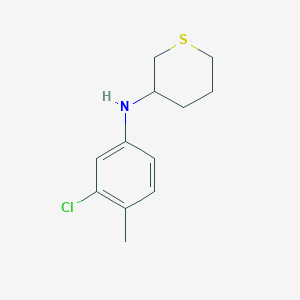
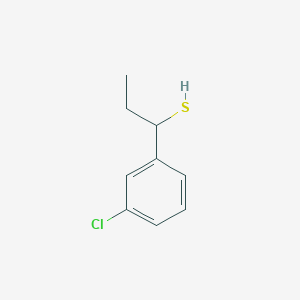
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13312969.png)
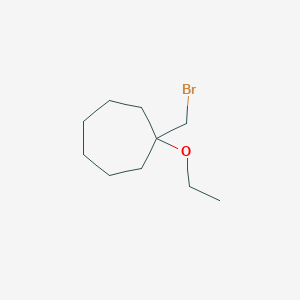
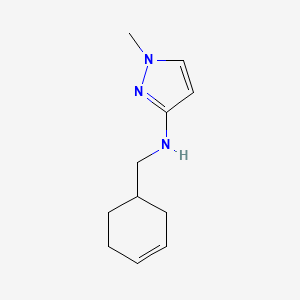
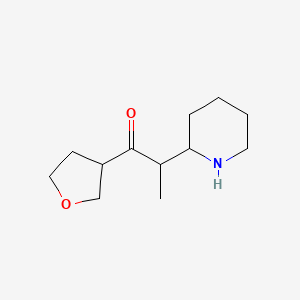
![7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13312982.png)
